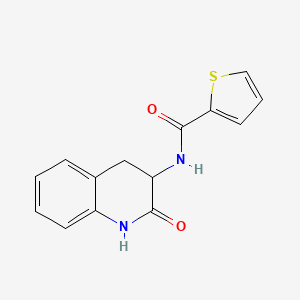![molecular formula C14H13NO4 B6077100 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid](/img/structure/B6077100.png)
4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid, also known as DIMBOA, is a natural compound found in various plants. This compound has received attention due to its potential benefits in scientific research applications.
作用機序
The mechanism of action of 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid is not fully understood. However, it has been suggested that 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid exerts its effects by modulating various signaling pathways in cells. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid in lab experiments is its natural origin. This compound can be extracted from various plants, making it a readily available source for research. Additionally, 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid in lab experiments is its instability. This compound can degrade quickly, making it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid in these diseases. Another area of interest is the development of new synthesis methods for 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid. Optimizing the synthesis method could lead to higher yields and greater purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid and its effects on various signaling pathways in cells.
合成法
4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid can be synthesized through the reaction of 2-acetyl-1,3-dihydro-1,3-dioxo-2H-indene and 4-aminobutanoic acid in the presence of a suitable catalyst. This method has been optimized and can be used to produce high yields of pure 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid.
科学的研究の応用
4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has been found to have various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-12(17)6-3-7-15-8-11-13(18)9-4-1-2-5-10(9)14(11)19/h1-2,4-5,8,18H,3,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBIMBDUERSRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B6077038.png)
![5-benzyl-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6077044.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B6077055.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6077067.png)
![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)

![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)

![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B6077097.png)
![1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6077099.png)
![4-[(3,5-dimethyl-4-isoxazolyl)acetyl]-1-isopropyl-6-{[4-(trifluoromethoxy)benzyl]oxy}-1,4-diazepan-2-one](/img/structure/B6077107.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6077118.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6077122.png)